Dicyclohexylamine 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate
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Overview
Description
Dicyclohexylamine 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate is a complex organic compound that belongs to the class of thieno[3,4-b]thiophene derivatives. These compounds are known for their unique structural features and diverse applications in various fields, including materials science, medicinal chemistry, and organic electronics .
Preparation Methods
The synthesis of Dicyclohexylamine 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate typically involves several steps, starting from readily available precursors. One common method involves the condensation of thiophene derivatives with appropriate carboxylic acids under specific reaction conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
Dicyclohexylamine 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Dicyclohexylamine 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Dicyclohexylamine 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with various biological pathways, potentially influencing cellular processes. Detailed studies are required to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Dicyclohexylamine 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate can be compared with other similar compounds, such as:
Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate: This compound has a similar core structure but different substituents, leading to variations in its chemical properties and applications.
3-Fluoro-4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate:
The uniqueness of this compound lies in its specific substituents and the resulting properties that make it suitable for various advanced applications.
Properties
Molecular Formula |
C19H29NO2S2 |
---|---|
Molecular Weight |
367.6 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;4,6-dihydrothieno[3,4-b]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H23N.C7H6O2S2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;8-7(9)5-1-4-2-10-3-6(4)11-5/h11-13H,1-10H2;1H,2-3H2,(H,8,9) |
InChI Key |
PKEUUYGTORAFGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1C2=C(CS1)SC(=C2)C(=O)O |
Origin of Product |
United States |
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